7-[2-(4,4-Difluoro-3-oxooctyl)-3-(oxan-2-yloxy)-5-oxocyclopentyl]heptanoic acid
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Overview
Description
7-[2-(4,4-Difluoro-3-oxooctyl)-3-(oxan-2-yloxy)-5-oxocyclopentyl]heptanoic acid: is a complex organic compound characterized by the presence of multiple functional groups, including difluoromethyl, oxo, and oxan-2-yloxy groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach is the late-stage difluoromethylation, which can be achieved using various difluoromethylation reagents . The reaction conditions typically involve the use of metal-based catalysts and specific solvents to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-[2-(4,4-Difluoro-3-oxooctyl)-3-(oxan-2-yloxy)-5-oxocyclopentyl]heptanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups.
Substitution: The difluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogenating agents and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while reduction can produce hydroxylated compounds .
Scientific Research Applications
7-[2-(4,4-Difluoro-3-oxooctyl)-3-(oxan-2-yloxy)-5-oxocyclopentyl]heptanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[2-(4,4-Difluoro-3-oxooctyl)-3-(oxan-2-yloxy)-5-oxocyclopentyl]heptanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl groups may enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Difluoroalkanes: Compounds with similar difluoromethyl groups.
Oxan-2-yloxy derivatives: Compounds containing oxan-2-yloxy groups.
Cyclopentyl derivatives: Compounds with cyclopentyl rings and oxo groups.
Uniqueness
7-[2-(4,4-Difluoro-3-oxooctyl)-3-(oxan-2-yloxy)-5-oxocyclopentyl]heptanoic acid is unique due to its combination of difluoromethyl, oxan-2-yloxy, and oxo groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C25H40F2O6 |
---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
7-[2-(4,4-difluoro-3-oxooctyl)-3-(oxan-2-yloxy)-5-oxocyclopentyl]heptanoic acid |
InChI |
InChI=1S/C25H40F2O6/c1-2-3-15-25(26,27)22(29)14-13-19-18(10-6-4-5-7-11-23(30)31)20(28)17-21(19)33-24-12-8-9-16-32-24/h18-19,21,24H,2-17H2,1H3,(H,30,31) |
InChI Key |
KPXLSWFJVXGWOV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)CCC1C(CC(=O)C1CCCCCCC(=O)O)OC2CCCCO2)(F)F |
Origin of Product |
United States |
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